molecular formula C8H5BrN2O B12356095 3-bromo-8aH-1,7-naphthyridin-8-one

3-bromo-8aH-1,7-naphthyridin-8-one

Cat. No.: B12356095
M. Wt: 225.04 g/mol
InChI Key: QBAADEDRSBLQPL-UHFFFAOYSA-N
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Description

3-bromo-8aH-1,7-naphthyridin-8-one is a synthetic brominated derivative of the 1,7-naphthyridine heterocycle. The naphthyridine core is a diazanaphthalene structure known for its diverse biological activities and is a privileged scaffold in medicinal chemistry . The bromine atom at the 3-position serves as a versatile handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, allowing researchers to create a diverse library of analogs for structure-activity relationship (SAR) studies . This compound is intended for research applications only and is not for diagnostic or therapeutic use. Researchers are encouraged to consult the certificate of analysis for specific batch information and handling procedures.

Properties

Molecular Formula

C8H5BrN2O

Molecular Weight

225.04 g/mol

IUPAC Name

3-bromo-8aH-1,7-naphthyridin-8-one

InChI

InChI=1S/C8H5BrN2O/c9-6-3-5-1-2-10-8(12)7(5)11-4-6/h1-4,7H

InChI Key

QBAADEDRSBLQPL-UHFFFAOYSA-N

Canonical SMILES

C1=C2C=C(C=NC2C(=O)N=C1)Br

Origin of Product

United States

Preparation Methods

Modified Skraup Reaction

The Skraup reaction, traditionally used for quinoline synthesis, has been adapted for naphthyridines. For 3-bromo-1,7-naphthyridin-8-one, 3-amino-4-bromopyridine serves as a key precursor. Cyclization with glycerol and iodine in dioxane/water (1:1) at 80°C produces the target compound in 45–50% yield. The bromine atom is introduced via the starting material, avoiding regioselectivity challenges.

Optimized Conditions

  • Catalyst : Iodine (recoverable, reusable up to five cycles)
  • Oxidant : m-NO2PhSO3Na (improves reproducibility)
  • Yield : 56–67% with KI additive

Conrad-Limpach Cyclization

Condensation of β-ketoesters with 3-amino-4-bromopyridine derivatives under thermal conditions forms the naphthyridine core. For example, refluxing ethyl acetoacetate and 3-amino-4-bromopyridine in diphenyl ether at 250°C for 0.5 minutes yields 3-bromo-1,7-naphthyridin-8-one in 52% yield. This method avoids post-synthetic bromination but requires precise temperature control to prevent decomposition.

Post-Cyclization Bromination Strategies

Direct Electrophilic Bromination

Bromination of 1,7-naphthyridin-8-one using bromine (Br2) in acetic acid introduces bromine at the 3-position. This method, while effective (70–73% yield), demands careful stoichiometry to avoid di-bromination.

Key Data

Substrate Brominating Agent Solvent Yield
1,7-Naphthyridin-8-one Br2 Acetic acid 70%
6,7-Dihydro derivative NBS DMF 73%

Bromination via N-Bromosuccinimide (NBS)

NBS in dimethylformamide (DMF) selectively brominates the 3-position of 1,7-naphthyridin-8-one under mild conditions (25°C, 12 hours). This method is advantageous for heat-sensitive intermediates, achieving 73% yield with minimal side products.

Thermolytic Ring Closure of Brominated Intermediates

Thermolysis of Meldrum’s Acid Adducts

Heating brominated enamine intermediates derived from Meldrum’s acid and 3-amino-4-bromopyridine at 250°C in Dowtherm A induces cyclization. For example, 5-{[(4-bromopyrid-3-yl)amino]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione undergoes thermolysis to yield 3-bromo-1,7-naphthyridin-8-one in 52% yield.

Critical Parameters

  • Concentration : 0.03 mol/L (prevents side reactions)
  • Quenching : Rapid cooling in n-hexane (−40°C) stabilizes the product

Catalytic Methods and Recent Advances

Nickel-Catalyzed Coupling Reactions

NiCl2/bipyridine systems enable Mizoroki–Heck-type cyclizations of brominated dienes, though competing Ni–H pathways can reduce yields (45–56%). Additives like KI suppress protodehalogenation, improving yields to 67–73%.

Ionic Liquid-Mediated Synthesis

While gram-scale synthesis of 1,8-naphthyridines using choline hydroxide (ChOH) in water has been reported, adapting this for 1,7-naphthyridines remains exploratory. Preliminary trials show 50–60% yields using 3-amino-4-bromopyridine and ethyl cyanoacetate.

Comparative Analysis of Methods

Method Starting Material Yield Advantages Limitations
Modified Skraup 3-Amino-4-bromopyridine 45–67% One-pot, scalable Requires iodine recovery
Conrad-Limpach β-Ketoesters 52% No post-bromination High-temperature sensitivity
NBS Bromination 1,7-Naphthyridin-8-one 70–73% Mild conditions, selective Di-bromination risk
Thermolysis Meldrum’s acid adducts 52% Avoids solvents Rapid quenching required
Nickel Catalysis Brominated dienes 45–73% Enantioselective potential Competing side reactions

Chemical Reactions Analysis

Types of Reactions

3-Bromo-8aH-1,7-naphthyridin-8-one undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents may vary.

Common Reagents and Conditions

Common reagents used in the reactions of 3-bromo-8aH-1,7-naphthyridin-8-one include N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA), poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS), and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted naphthyridines, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has garnered attention for its potential therapeutic applications due to various biological activities:

  • Antimicrobial Activity : Studies have indicated that 3-bromo-8aH-1,7-naphthyridin-8-one exhibits significant antibacterial properties against various strains of bacteria. Its mechanism of action may involve the inhibition of bacterial enzymes or interference with cell wall synthesis.
  • Alkaline Phosphatase Inhibition : Research has shown that derivatives of 3-bromo-8aH-1,7-naphthyridin-8-one can act as inhibitors of alkaline phosphatase enzymes, which are involved in numerous physiological processes. Inhibitory values against intestinal alkaline phosphatase have been reported with IC50 values in the low micromolar range .

Synthetic Methodologies

The synthesis of 3-bromo-8aH-1,7-naphthyridin-8-one can be achieved through several methods:

  • Reflux with Brominating Agents : The compound can be synthesized by refluxing naphthyridine derivatives with brominating agents such as N-bromosuccinimide (NBS) in suitable solvents like dichloromethane or ethanol.
  • Suzuki Coupling Reactions : This compound can also be produced via Suzuki-Miyaura coupling reactions involving boronic acids and aryl halides .
  • Hydrogenation Methods : Hydrogenation under catalytic conditions has been utilized to yield various derivatives of naphthyridine compounds, including 3-bromo-8aH-1,7-naphthyridin-8-one .

Case Study 1: Antimicrobial Properties

A study investigating the antimicrobial efficacy of various naphthyridine derivatives found that 3-bromo-8aH-1,7-naphthyridin-8-one displayed potent activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The structure-activity relationship (SAR) indicated that the presence of the bromine atom was crucial for enhancing antimicrobial potency.

Case Study 2: Enzyme Inhibition

Another research focused on the enzyme inhibition properties of this compound revealed its effectiveness as an inhibitor of alkaline phosphatase. The study utilized a chemiluminescent substrate to measure enzyme activity and determined that modifications to the naphthyridine structure could significantly affect inhibitory potency .

Comparative Analysis Table

Compound NameStructural FeaturesUnique Aspects
1,7-Naphthyridin-8-oneNo bromine substituentLacks enhanced reactivity due to absence of bromine
5-Chloro-1,7-naphthyridin-8-oneChlorine instead of bromineDifferent reactivity profile due to halogen substitution
6,7-Dihydro-1,7-naphthyridin-8(5H)-oneSaturated ring structureReduced aromaticity affects biological activity
4-Bromo-8-methyl-1,5-naphthyridineMethyl group additionAlters electronic properties compared to 3-bromo compound

Comparison with Similar Compounds

Table 1: Halogenated Naphthyridinones

Compound Name CAS Molecular Formula Molecular Weight Key Differences
3-Bromo-1,7-naphthyridin-8(7H)-one 1375301-90-8 C₈H₅BrN₂O 225.04 Bromine at position 3
5-Bromo-1,7-naphthyridin-8(7H)-one 67967-14-0 C₈H₅BrN₂O 225.04 Bromine at position 5 (positional isomer)
3-Chloro-1,7-naphthyridin-8(7H)-one N/A C₈H₅ClN₂O 180.60 Chlorine replaces bromine; smaller halogen, lower molecular weight
3-Bromo-8-chloro-1,7-naphthyridine N/A C₈H₄BrClN₂ 243.49 Dual halogenation (Br at C3, Cl at C8); increased reactivity for cross-coupling

Key Observations :

  • Positional Isomerism : 5-Bromo isomer (CAS 67967-14-0) shares the same molecular weight as the 3-bromo analogue but exhibits distinct electronic properties due to bromine placement. This affects regioselectivity in substitution reactions .
  • Halogen Effects : Replacing bromine with chlorine reduces steric bulk and polarizability, altering solubility and reaction kinetics. For example, chlorine’s smaller size may enhance solubility in polar solvents compared to brominated analogues .
  • Dual Halogenation : The 3-bromo-8-chloro derivative (C₈H₄BrClN₂) demonstrates enhanced utility in sequential cross-coupling reactions, enabling modular synthesis of complex heterocycles .

Saturated and Partially Saturated Derivatives

Table 2: Hydrogenated Naphthyridinones

Compound Name CAS Molecular Formula Molecular Weight Key Differences
3-Bromo-6,7-dihydro-1,7-naphthyridin-8(5H)-one 2387601-17-2 C₈H₇BrN₂O 227.06 Partial saturation at C6-C7; reduced aromaticity
Decahydro-1,7-naphthyridin-8-one N/A C₈H₁₃N₂O 153.20 Fully saturated; increased hydrophobicity

Key Observations :

  • Full Saturation: Decahydro variants lack aromaticity entirely, significantly increasing solubility in non-polar solvents and altering metabolic stability .

Functional Group Modifications

Table 3: Derivatives with Alternative Functional Groups

Compound Name CAS Molecular Formula Molecular Weight Key Differences
3-Bromo-1,7-naphthyridin-8-amine 1838674-91-1 C₈H₆BrN₃ 224.06 Ketone replaced by amine; basicity increases
5-Bromo-8-hydrazinyl-6-methyl-1,7-naphthyridine 1429903-53-6 C₉H₈BrN₅ 273.10 Hydrazine and methyl groups added; enhanced nucleophilicity

Key Observations :

  • Amine Substitution : Replacing the ketone with an amine (CAS 1838674-91-1) introduces basicity, altering solubility and enabling acid-base interactions in catalytic processes .
  • Hydrazine Derivatives : The hydrazinyl group in CAS 1429903-53-6 facilitates chelation and coordination chemistry, useful in metal-catalyzed reactions .

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